3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-26-19(12-18(25-26)17-11-16(29-2)6-7-20(17)30-3)22(27)24-14-23(28,15-8-10-31-13-15)21-5-4-9-32-21/h4-13,28H,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBPIOXXWLIWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a pyrazole ring, furan moieties, and a dimethoxyphenyl group, which contribute to its pharmacological properties.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The mechanisms through which this compound may exert its effects include:
- Antioxidant Activity : Compounds with furan and methoxy groups are known to possess antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the pyrazole ring suggests potential anti-inflammatory activity, which is common among pyrazole derivatives.
- Cytoprotective Effects : Similar compounds have shown protective effects against cellular damage induced by various stressors, including oxidative and nitrosative stress.
Antioxidant and Cytoprotective Effects
A study investigated the cytoprotective effects of related compounds on human colon fibroblast cells. These compounds were found to inhibit DNA damage and mitochondrial dysfunction induced by carcinogens. For instance, pretreatment with related pyrazole derivatives reduced DNA strand breaks and preserved mitochondrial integrity under stress conditions .
Anti-cancer Potential
The anticancer activity of similar compounds has been documented in various studies. For example, derivatives with furan and methoxy groups have been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This suggests that our compound may also exhibit similar anticancer properties through modulation of cell survival pathways.
Case Studies
- Cytoprotective Effects in Colon Cells :
- Anticancer Activity :
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and furan derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that similar pyrazole derivatives can target specific signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives can also possess neuroprotective effects. The compound may modulate neurotransmitter systems or provide antioxidant benefits, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies on related compounds have highlighted their potential to enhance cognitive function and protect neuronal cells from oxidative stress .
Antimicrobial Properties
The structural characteristics of 3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide suggest potential antimicrobial activity. Compounds with similar furan and pyrazole frameworks have shown efficacy against various bacterial strains and fungi, indicating that this compound could be explored for its ability to combat infections .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity against human cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. The compound under consideration was noted for its ability to induce apoptosis in breast cancer cells, with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents included the evaluation of various compounds for their effects on neuronal survival in vitro. The results indicated that compounds similar to This compound could significantly reduce neuronal cell death induced by oxidative stress, suggesting a promising avenue for further research into neurodegenerative disease therapies .
Preparation Methods
Cyclocondensation of Chalcone Intermediate
The pyrazole core is synthesized via cyclocondensation of a β-keto ester with methyl hydrazine, following protocols for analogous pyrazole derivatives.
Procedure :
- Chalcone synthesis : 2,5-Dimethoxyacetophenone (1.0 equiv) is condensed with ethyl acetoacetate (1.2 equiv) in ethanol under basic conditions (KOH, 0.02 mol) at reflux for 6 hours.
- Cyclocondensation : The resulting chalcone (3a-g analogs) is reacted with methyl hydrazine (1.5 equiv) in ethanol at 80°C for 4 hours, yielding 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate.
- Ester hydrolysis : The ethyl ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 60°C for 2 hours to afford the carboxylic acid.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (ester) | 88% | |
| Yield (acid) | 92% | |
| $$ ^1H $$ NMR (acid) | δ 3.89 (s, 3H, CH₃), 6.85–7.12 (m, 3H, Ar-H), 8.21 (s, 1H, pyrazole-H) |
Synthesis of N-(2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethyl)Amine
Epoxide Opening with Furan Organometallic Reagents
The hydroxyethylamine moiety is synthesized via a Grignard addition to glycidol, adapted from methods for furan-functionalized amines.
Procedure :
- Grignard reagent preparation : Furan-2-ylmagnesium bromide and furan-3-ylmagnesium bromide are prepared by reacting furan-2- and 3-bromide with Mg in THF under N₂.
- Epoxide opening : Glycidol (1.0 equiv) is added dropwise to a mixture of both Grignard reagents (2.2 equiv total) at 0°C, stirred for 12 hours, and quenched with NH₄Cl. The product, 2-(furan-2-yl)-2-(furan-3-yl)-1,2-ethanediol, is isolated via column chromatography (hexane:EtOAc, 3:1).
- Amination : The diol is converted to the amine using the Gabriel synthesis (phthalimide/KOH, followed by hydrazinolysis).
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (diol) | 65% | |
| Yield (amine) | 78% | |
| $$ ^1H $$ NMR (amine) | δ 4.12 (br s, 1H, OH), 6.21–7.45 (m, 6H, furan-H) |
Coupling of Pyrazole Acid Chloride with Amine
Acid Chloride Formation
The carboxylic acid (Stage 1) is converted to its acid chloride using thionyl chloride, as described for related pyrazole carboxamides.
Procedure :
- Reaction : 3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (5.0 equiv) for 4 hours. Excess SOCl₂ is removed under vacuum.
Amide Bond Formation
The acid chloride is coupled with the hydroxyethylamine (Stage 2) under Schotten-Baumann conditions.
Procedure :
- Coupling : The acid chloride (1.0 equiv) and amine (1.2 equiv) are stirred in dichloromethane with triethylamine (1.5 equiv) at 25°C for 20 hours.
- Workup : The mixture is washed with water (3×20 mL), dried (Na₂SO₄), and purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1).
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (amide) | 68% | |
| $$ ^13C $$ NMR | δ 169.5 (C=O), 151.2–110.3 (furan-C), 56.1 (OCH₃) |
Optimization and Characterization
Reaction Optimization
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are commonly employed?
Synthesis involves multi-step reactions starting with pyrazole, furan, and carboxamide precursors. Critical steps include:
- Coupling reactions (e.g., amide bond formation) under controlled conditions (temperature: 60–80°C; solvent: DMF or THF) .
- Protection/deprotection of hydroxyl and amine groups to avoid side reactions .
- Optimization of reaction time (typically 12–24 hours for cyclization steps) . Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| 1 | Furan-2-carboxylic acid, EDC/HOBt | 65–70 | TLC, NMR |
| 2 | Pyrazole ring closure (hydrazine, 70°C) | 50–55 | HPLC, MS |
Q. How is the structural integrity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ 3.7–3.9 ppm), furan protons (δ 6.2–7.4 ppm), and pyrazole carbons .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = ~480–500 Da) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) impacting yield .
- Metabolite Profiling : LC-MS/MS to identify degradation products affecting bioactivity .
- Crystallography : Resolve stereochemical ambiguities (e.g., hydroxyethyl configuration) via X-ray diffraction .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or methoxy groups .
- Bioisosteric Replacement : Replace the pyrazole ring with isoxazole or triazole to assess potency changes . SAR Table :
| Analog Structure | Key Modification | IC50 (µM) | Target |
|---|---|---|---|
| Furan-2-yl → Thiophene-2-yl | Increased hydrophobicity | 0.45 ± 0.02 | COX-2 |
| Dimethoxy → Trifluoromethoxy | Enhanced metabolic stability | 1.20 ± 0.15 | EGFR |
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete deprotection intermediates) .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) to identify labile groups (e.g., ester hydrolysis) .
Q. How can computational methods enhance understanding of its mechanism?
- Molecular Dynamics (MD) Simulations : Predict binding stability in biological targets (e.g., 100 ns simulations in GROMACS) .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .
Research Gaps and Future Directions
- In vivo studies : Lack of pharmacokinetic data (e.g., bioavailability, half-life) .
- Target identification : CRISPR-Cas9 screens to map novel biological pathways .
- Scalable synthesis : Flow chemistry approaches to improve yield (>80%) and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
